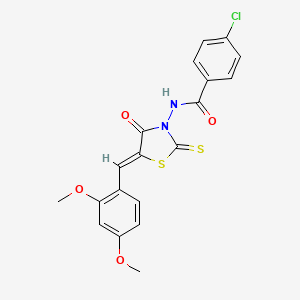![molecular formula C21H16BrN3O3S B12155265 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12155265.png)
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring a thiazole ring, a bromophenyl group, and a benzodioxin moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: This can be achieved by reacting 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.
Coupling with Benzodioxin: The thiazole derivative is then coupled with a benzodioxin derivative through a condensation reaction.
Formation of the Pyrrole Ring: The final step involves the formation of the pyrrole ring through a cyclization reaction, often using a suitable catalyst and under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole and benzodioxin derivatives in various chemical reactions.
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antibiotics .
Medicine
In medicine, the compound is being explored for its anticancer properties. It has shown promising results in inhibiting the growth of certain cancer cell lines, such as breast adenocarcinoma .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals, leveraging its antimicrobial and anticancer properties.
作用机制
The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with essential enzymes. In anticancer applications, it may inhibit cell proliferation by targeting specific signaling pathways involved in cell division and survival.
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer activities.
Thiazole derivatives: Generally exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
The uniqueness of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol lies in its multi-functional structure, combining the properties of thiazole, bromophenyl, and benzodioxin moieties. This combination enhances its biological activity and makes it a versatile compound for various applications.
属性
分子式 |
C21H16BrN3O3S |
|---|---|
分子量 |
470.3 g/mol |
IUPAC 名称 |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H16BrN3O3S/c22-13-3-1-12(2-4-13)15-11-29-21(24-15)19-16(26)10-25(20(19)23)14-5-6-17-18(9-14)28-8-7-27-17/h1-6,9,11,23,26H,7-8,10H2 |
InChI 键 |
PEKRDUMLEOHYNL-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=C(C=C5)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B12155183.png)
![[4-(3-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12155185.png)

![N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12155196.png)
![Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B12155203.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12155204.png)
![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B12155208.png)
![(4E)-5-(4-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12155224.png)
![Methyl 4-[1-(6-ethoxybenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate](/img/structure/B12155228.png)
![N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12155236.png)

![2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12155252.png)
![Ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12155253.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide](/img/structure/B12155258.png)
